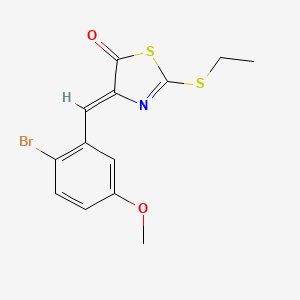
4-(2-bromo-5-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
Overview
Description
4-(2-bromo-5-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, commonly known as BMTE, is a thiazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of BMTE is not well understood. However, it has been suggested that BMTE may exert its biological activity through the inhibition of specific enzymes or receptors.
Biochemical and Physiological Effects:
BMTE has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, antibacterial activity, antifungal activity, and antiviral activity. BMTE has also been reported to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Advantages and Limitations for Lab Experiments
BMTE has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, BMTE also has some limitations, including its poor solubility in water and the need for further studies to elucidate its mechanism of action.
Future Directions
There are several future directions for the study of BMTE. One potential direction is the development of BMTE-based therapeutic agents for the treatment of various diseases. Another direction is the synthesis of new BMTE derivatives with improved biological activity and pharmacological properties. Furthermore, the elucidation of the mechanism of action of BMTE may provide insights into its potential applications in various fields.
Scientific Research Applications
BMTE has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, BMTE has been shown to exhibit promising antitumor, antimicrobial, and antiviral activities. In drug discovery, BMTE has been used as a scaffold for the development of novel therapeutic agents. In material science, BMTE has been used as a building block for the synthesis of new functional materials.
properties
IUPAC Name |
(4Z)-4-[(2-bromo-5-methoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S2/c1-3-18-13-15-11(12(16)19-13)7-8-6-9(17-2)4-5-10(8)14/h4-7H,3H2,1-2H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEVIDFOKBDKNU-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=C(C=CC(=C2)OC)Br)C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=C(C=CC(=C2)OC)Br)/C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-bromo-5-methoxybenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



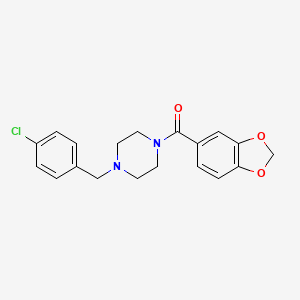
![N-(4-methylbenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4738920.png)
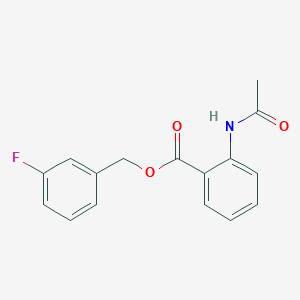

![N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide](/img/structure/B4738940.png)
![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone](/img/structure/B4738961.png)
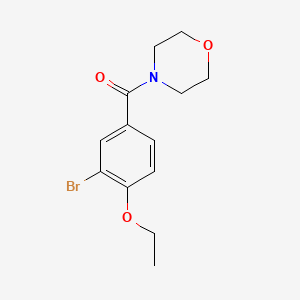
![N-{2-[(isobutylamino)carbonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4738983.png)
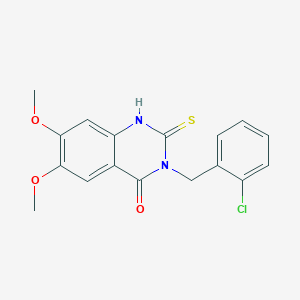

![6-ethyl-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4739011.png)
![2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B4739019.png)
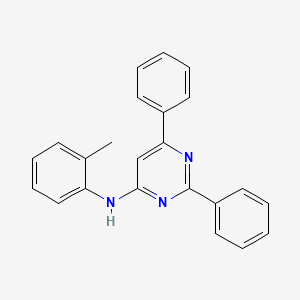
![methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4739040.png)